N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-9-17-13-14(24-9)12(10-6-5-7-23-10)19-20(15(13)22)8-11(21)18-16(2,3)4/h5-7H,8H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEABRCKKOVMXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC(C)(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₃N₄O₂S₂ |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 942004-47-9 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolo-pyridazine derivatives, including the compound . Research indicates that these compounds can inhibit the respiration of Mycobacterium tuberculosis (Mtb), a critical factor in combating tuberculosis (TB) infections. For instance, a related compound, C10, demonstrated significant inhibition of Mtb respiration and biofilm formation, suggesting that structural analogs could exhibit similar or enhanced properties .
The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in mycolic acid synthesis, which is essential for the bacterial cell wall integrity. Specifically, it targets the InhA enzyme, which is crucial for the biosynthesis of mycolic acids in Mtb. By inhibiting this enzyme, the compound can potentially restore the efficacy of existing antibiotics like isoniazid against resistant strains .
Case Studies
- Inhibition Studies : In laboratory settings, derivatives similar to this compound were evaluated using the microplate Alamar Blue assay (MABA). Results indicated that these compounds not only inhibited Mtb growth but also had favorable toxicity profiles in human lung epithelial cell lines .
- Structural Modifications : Research focusing on structural modifications has shown that alterations in the thiophene and thiazole rings can enhance biological activity. For example, introducing different substituents can improve solubility and potency against Mtb .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Key Difference : Replacement of tert-butyl with a 4-chlorophenyl group.
- Enhanced electronic effects (electron-withdrawing Cl) may alter binding affinity in target interactions.
Core Heterocycle and Ring Substitutions
N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide ()
- Key Differences :
- Position 7 : Thiophen-2-yl replaced with phenyl.
- Position 2 : Methyl replaced with piperidin-1-yl.
- Piperidin-1-yl: Introduces basicity, improving aqueous solubility at physiological pH.
Heterocyclic Systems with Similar Functional Groups
Pyrimido[4,5-d][1,3]oxazin Derivatives ()
- Core Difference : Pyrimido-oxazin vs. thiazolo-pyridazin.
- Shared Features : Acrylamide side chains, methoxy, and methylpiperazinyl groups.
- Implications :
- Pyrimido-oxazin cores may exhibit distinct hydrogen-bonding patterns compared to thiazolo-pyridazin systems.
- HPLC purity data (e.g., 99.34% for compound 16c) suggest robust synthetic protocols for related structures, which could inform optimization of the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
